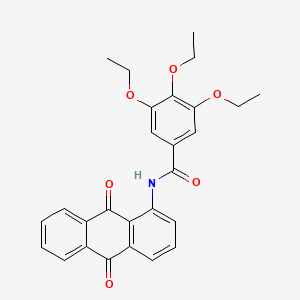

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” is a compound that was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of the target amide is better achieved using the acid chloride method . The target compound was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .Molecular Structure Analysis

The synthesized target compound was fully characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis

The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity .Physical and Chemical Properties Analysis

The compound was characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, and GC-MS analysis) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methodology : The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a similar compound, has been reported. It involves reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone, characterized by various spectroscopic methods. This process highlights the compound's potential for metal-catalyzed C-H bond functionalization reactions (Al Mamari & Al Sheidi, 2020).

Pharmacological Effects

- Antihyperlipidemic Potential : Derivatives of N-(9,10-dihydro-9,10-dioxoanthracen-8-yl), closely related to the requested compound, have demonstrated significant antihyperlipidemic effects in hyperlipidemic rats, suggesting a potential role in cardioprotective and antiatherosclerotic treatments (Shattat et al., 2013).

Cellular Uptake and Cytotoxicity

- Polyamine Conjugates : Research on N(1)-substituted polyamines, including anthracen-9-ylmethyl derivatives, has been conducted to explore their cellular uptake via polyamine transporters and cytotoxicity in various cell lines. This study provides insights into the molecular requirements for selective cellular delivery (Wang et al., 2003).

Antioxidant and Antiplatelet Activity

- Synthesized Acetamides : The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides and their evaluation for antioxidant and antiplatelet activities highlights the potential therapeutic applications of such compounds (Stasevych et al., 2022).

Antimicrobial Activity

- Amino-Acid Derivatives : Interaction of similar compounds with amino acids resulted in new derivatives demonstrating significant antimicrobial activities against various pathogens, suggesting a potential role in antimicrobial therapies (Zvarich et al., 2014).

Mécanisme D'action

Orientations Futures

Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The chemical science avoids prefunctionalized reagents or materials and thus provides rapid access to desired products and synthetic targets . Therefore, functionalization of C-H bonds could be environmentally benign approach and thus a green science .

Propriétés

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-4-32-21-14-16(15-22(33-5-2)26(21)34-6-3)27(31)28-20-13-9-12-19-23(20)25(30)18-11-8-7-10-17(18)24(19)29/h7-15H,4-6H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPUIMCTVGMPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)

![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)

![2-Methoxy-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonylbenzamide](/img/structure/B2868095.png)

![Methyl 3-({2-[(2-{[2-(diethylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2868103.png)

![Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate](/img/structure/B2868104.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)